5-HT₂C Receptor Inactivity: >1,280-Fold Window Against Co-Screened Agonists
In a sequential virtual screening study that identified novel 5-HT₂C receptor ligands, 1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one was evaluated in a [³H]Mesulergine displacement assay using human recombinant 5-HT₂C receptors expressed in CHO-K1 cells [1]. The compound exhibited IC₅₀ > 10,000 nM, representing essentially no measurable displacement at the highest concentration tested. In contrast, the best-performing compound from the same virtual screening campaign (refined pharmacophore combined with homology-model-based docking) achieved IC₅₀ = 7.8 nM, and a similarity-search optimization round yielded an analog with IC₅₀ = 20.1 nM [1][2]. This establishes a minimum potency difference of >1,280-fold between the target compound and the most active co-screened ligand. The compound was further tested at a single concentration of 10 μM and confirmed negligible inhibition at 5-HT₂C [3].
| Evidence Dimension | 5-HT₂C receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (% inhibition at 10 μM not significant) |
| Comparator Or Baseline | Most active virtual screening hit from the same study: IC₅₀ = 7.8 nM; additional optimized analog: IC₅₀ = 20.1 nM |
| Quantified Difference | >1,280-fold lower affinity relative to the best hit; >500-fold relative to the second-best analog |
| Conditions | Displacement of [³H]Mesulergine from human recombinant 5-HT₂C receptor expressed in CHO-K1 cells; single-point confirmation at 10 μM compound concentration |
Why This Matters
For scientific users requiring a benzimidazolone scaffold that is functionally inert at 5-HT₂C—thereby avoiding serotonergic off-target pharmacology—this compound provides the only publicly documented, experimentally confirmed negative selectivity profile within its virtual screening cohort, supported by two independent assay readouts.
- [1] Ahmed A, Choo H, Cho YS, Park WK, Pae AN. Identification of novel serotonin 2C receptor ligands by sequential virtual screening. Bioorg Med Chem. 2009;17(13):4559-4568. doi:10.1016/j.bmc.2009.05.003. PMID: 19464901. View Source
- [2] ChEMBL Activity Record 2910962. CHEMBL572660 — Displacement of [³H]Mesulergine from human recombinant serotonin 5-HT₂C expressed in CHO-K1 cells. Document CHEMBL1154058. View Source
- [3] ChEMBL Activity Record 2911392. CHEMBL572660 — Displacement of [³H]Mesulergine from 5-HT₂C at 10 μM. Document CHEMBL1154058. View Source
